

Application Note: A Comprehensive Guide to the Synthesis of 1H-Imidazole-1-carboxaldehyde

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Compound of Interest

Compound Name: 1H-imidazole-1-carboxaldehyde

CAS No.: 3197-61-3

Cat. No.: B1310581

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Introduction: The Significance of 1H-Imidazole-1-carboxaldehyde

1H-Imidazole-1-carboxaldehyde, also known as N-formylimidazole, is a highly reactive and versatile reagent in modern organic synthesis. As a stable yet effective formylating agent, it serves as a crucial intermediate in the construction of complex molecules, particularly within the pharmaceutical and agrochemical industries. The imidazole moiety is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.^[1] Consequently, derivatives like **1H-imidazole-1-carboxaldehyde**, which allow for the controlled introduction of a formyl group or act as a protected form of imidazole, are of significant interest to researchers in drug discovery and development.^{[2][3]}

This application note provides a detailed, field-proven experimental procedure for the synthesis of **1H-imidazole-1-carboxaldehyde**. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step protocol optimized for safety and yield, and outline robust methods for purification and characterization, ensuring scientific integrity and reproducibility for researchers and drug development professionals.

Reaction Principle and Mechanism

The synthesis of **1H-imidazole-1-carboxaldehyde** is achieved through the N-formylation of imidazole. Unlike C-formylation methods such as the Vilsmeier-Haack or Reimer-Tiemann reactions which target the electron-rich carbon positions of the ring,^{[4][5]} this procedure targets the nucleophilic secondary amine nitrogen of the imidazole ring.

The selected method involves the in-situ generation of a mixed formic acetic anhydride from the reaction of formic acid and acetic anhydride. This mixed anhydride is a potent acylating agent that is more reactive than formic acid alone.

Causality of Reagent Choice:

- Formic Acid: Serves as the source of the formyl group.
- Acetic Anhydride: Acts as a powerful dehydrating agent, reacting with formic acid to form the highly electrophilic mixed anhydride. This significantly accelerates the rate of formylation compared to using formic acid alone.
- Imidazole: The nucleophilic substrate that attacks the electrophilic carbonyl carbon of the mixed anhydride.

The reaction proceeds via a nucleophilic acyl substitution mechanism:

- Formation of the Mixed Anhydride: Acetic anhydride reacts with formic acid to form formic acetic anhydride.
- Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the imidazole ring attacks the formyl carbonyl carbon of the mixed anhydride. The formyl group is preferentially attacked over the acetyl group due to its lower steric hindrance and greater electrophilicity.
- Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
- Elimination of Leaving Group: The intermediate collapses, eliminating an acetate anion (a good leaving group) to yield the protonated **1H-imidazole-1-carboxaldehyde**.
- Deprotonation: The acetate anion acts as a base, abstracting the proton from the imidazole nitrogen to yield the final product, **1H-imidazole-1-carboxaldehyde**, and acetic acid as a

byproduct.

Detailed Experimental Protocol

This protocol is designed for the synthesis of **1H-imidazole-1-carboxaldehyde** on a laboratory scale. All operations should be conducted in a well-ventilated chemical fume hood.

Materials and Equipment

Reagent/Material	Grade	Supplier	Notes
Imidazole (C ₃ H ₄ N ₂)	≥99%	Sigma-Aldrich, etc.	Corrosive solid, handle with care.[6]
Formic Acid (CH ₂ O ₂)	≥98%	Fisher Scientific, etc.	Corrosive and causes severe burns.
Acetic Anhydride (C ₄ H ₆ O ₃)	≥98%	Sigma-Aldrich, etc.	Corrosive, lachrymator.
Diethyl Ether (C ₄ H ₁₀ O)	Anhydrous	Various	Highly flammable.
Sodium Bicarbonate (NaHCO ₃)	Reagent Grade	Various	For neutralization.
Magnesium Sulfate (MgSO ₄)	Anhydrous	Various	For drying.

Equipment:

- Three-neck round-bottom flask (250 mL)
- Magnetic stirrer and stir bar
- Dropping funnel
- Thermometer
- Ice bath

- Rotary evaporator
- Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
- Vacuum distillation apparatus

Safety Precautions

- Personal Protective Equipment (PPE): Always wear ANSI Z87.1-compliant safety goggles, a lab coat, and nitrile gloves.[6]
- Fume Hood: This procedure must be performed in a certified chemical fume hood to avoid inhalation of corrosive and lachrymatory vapors.[7]
- Reagent Handling:
 - Imidazole: Corrosive. Avoid contact with skin and eyes.[6]
 - Formic Acid & Acetic Anhydride: Highly corrosive and can cause severe burns. Handle with extreme care, ensuring no skin or eye contact.
- Emergency Procedures: Ensure an eyewash station and safety shower are immediately accessible.[7] In case of skin contact, wash the affected area immediately with copious amounts of water.[8]

Step-by-Step Synthesis Procedure

- Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice bath on a magnetic stirrer.
- Reagent Preparation: In the dropping funnel, prepare a solution of formic acid (11.5 g, 0.25 mol) and acetic anhydride (25.5 g, 0.25 mol).
- Imidazole Solution: In the reaction flask, dissolve imidazole (6.8 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.
- Reaction: Cool the imidazole solution to 0-5 °C using the ice bath. Begin vigorous stirring.

- **Addition of Anhydride Mixture:** Add the formic acid/acetic anhydride mixture dropwise from the dropping funnel to the stirred imidazole solution over approximately 60 minutes. Maintain the internal reaction temperature below 10 °C throughout the addition.
- **Reaction Completion:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
- **Quenching and Neutralization:** Carefully pour the reaction mixture into a separatory funnel containing 100 mL of ice-cold water. Add a saturated solution of sodium bicarbonate (NaHCO₃) portion-wise until effervescence ceases and the aqueous layer is neutral to litmus paper (pH ~7-8).
- **Extraction:** Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
- **Drying and Concentration:** Combine all organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether. This will yield the crude product.

Quantitative Data Summary

Reagent	Molar Mass (g/mol)	Amount (g)	Moles (mol)	Molar Ratio
Imidazole	68.08	6.8	0.1	1.0
Formic Acid	46.03	11.5	0.25	2.5
Acetic Anhydride	102.09	25.5	0.25	2.5
Expected Product	96.09	~8.2 g	(Yield: ~85%)	

Purification and Characterization

Purification

The crude **1H-imidazole-1-carboxaldehyde** is an oil that can be purified by vacuum distillation.

- Distillation: Transfer the crude oil to a suitable flask and perform distillation under reduced pressure. The product typically distills at approximately 80-82 °C at 1 mmHg.

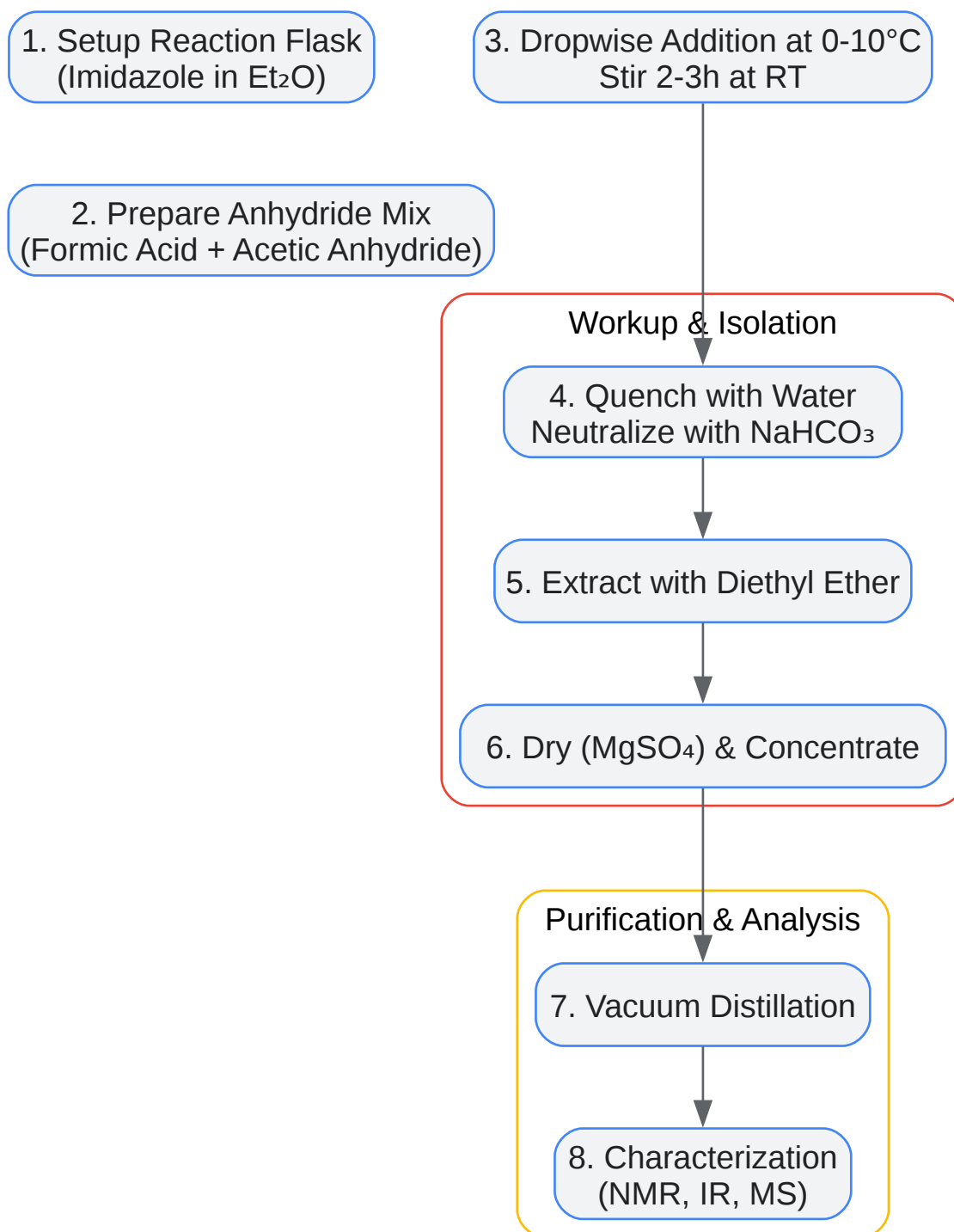
Characterization

The identity and purity of the synthesized product should be confirmed using spectroscopic methods.

- ^1H NMR (CDCl_3 , 400 MHz):
 - δ 9.10 (s, 1H, -CHO)
 - δ 8.05 (s, 1H, Imidazole C2-H)
 - δ 7.40 (t, 1H, Imidazole C5-H)
 - δ 7.10 (t, 1H, Imidazole C4-H)
- ^{13}C NMR (CDCl_3 , 100 MHz):
 - δ 160.5 (C=O)
 - δ 137.0 (C2)
 - δ 130.0 (C5)
 - δ 117.5 (C4)
- IR Spectroscopy (neat, cm^{-1}):
 - $\sim 1720\text{ cm}^{-1}$ (strong, C=O stretch of the formyl group)
 - $\sim 3100\text{-}3150\text{ cm}^{-1}$ (C-H stretch of the imidazole ring)
- Mass Spectrometry (EI):
 - m/z (%): 96 (M^+), 68, 41

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis and analysis of **1H-imidazole-1-carboxaldehyde**.



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Caption: Workflow for **1H-imidazole-1-carboxaldehyde** synthesis.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of **1H-imidazole-1-carboxaldehyde**. By utilizing a mixed formic acetic anhydride, the N-formylation of imidazole proceeds in high yield under controlled and mild conditions. The comprehensive guidelines for safety, purification, and characterization provide researchers with a self-validating system to produce this valuable synthetic intermediate. The availability of this protocol will support further research and development in medicinal chemistry and other fields requiring precise formylating agents.

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